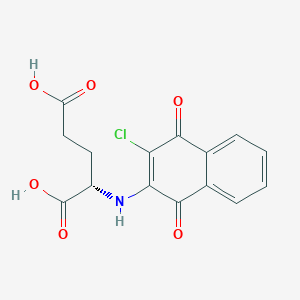
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- is a synthetic compound that has been widely used in scientific research. It is also known as MK-801 and is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- acts as a non-competitive antagonist of the NMDA receptor. It binds to the receptor site and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of the NMDA receptor activity leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Efectos Bioquímicos Y Fisiológicos
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- has been shown to have significant biochemical and physiological effects. It has been demonstrated to reduce the excitotoxicity associated with excessive glutamate release, which is a major contributor to neuronal damage in various neurological disorders. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in lab experiments include its potent and selective action on the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Direcciones Futuras
There are several future directions for the use of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in scientific research. These include the development of more selective and potent NMDA receptor antagonists, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, the use of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in combination with other drugs may lead to the development of more effective treatments for these disorders.
Métodos De Síntesis
The synthesis of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- involves the reaction of 3-chloro-4-hydroxyquinoline-2(1H)-one with ethyl chloroformate to obtain the ethyl ester derivative. This ester is then treated with L-glutamic acid to form the desired compound.
Aplicaciones Científicas De Investigación
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- has been extensively used in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety disorders.
Propiedades
Número CAS |
180179-63-9 |
|---|---|
Nombre del producto |
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- |
Fórmula molecular |
C15H12ClNO6 |
Peso molecular |
337.71 g/mol |
Nombre IUPAC |
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]pentanedioic acid |
InChI |
InChI=1S/C15H12ClNO6/c16-11-12(17-9(15(22)23)5-6-10(18)19)14(21)8-4-2-1-3-7(8)13(11)20/h1-4,9,17H,5-6H2,(H,18,19)(H,22,23)/t9-/m0/s1 |
Clave InChI |
PKJVFMMDUMVWLU-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CCC(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CCC(=O)O)C(=O)O |
Otros números CAS |
180179-63-9 |
Sinónimos |
(2S)-2-[(3-chloro-1,4-dioxo-naphthalen-2-yl)amino]pentanedioic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



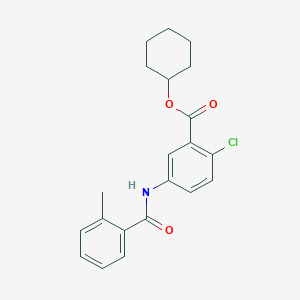
![Hepta[5][5]circulene](/img/structure/B71050.png)
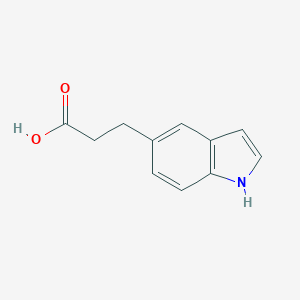
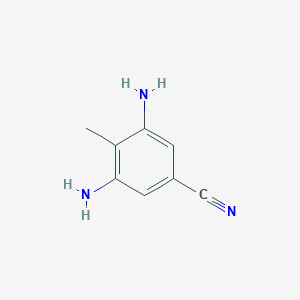
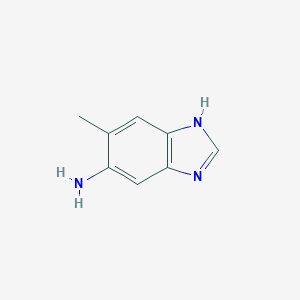
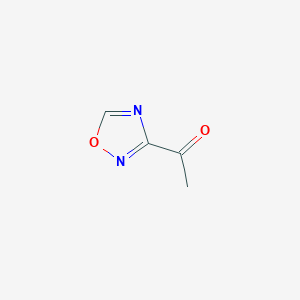
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
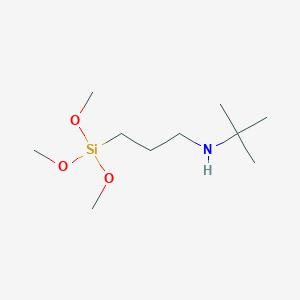
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
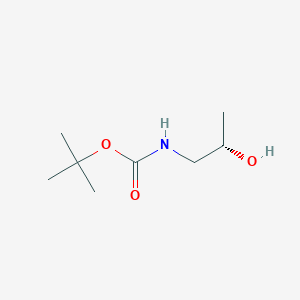
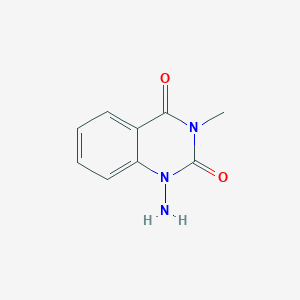
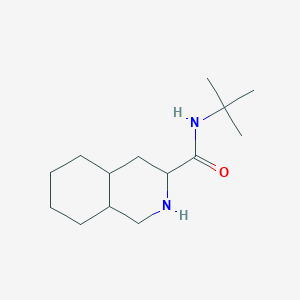
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)